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Compound of Interest

Compound Name: 2-[2-(Aminomethyl)phenyl]ethanol

Cat. No.: B146949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a comprehensive protocol for the synthesis of the precursor molecule,

2-[2-(aminomethyl)phenyl]ethanol, and its subsequent radiolabeling with Carbon-11 to yield

[¹¹C]N-methyl-2-[2-(aminomethyl)phenyl]ethanol. Carbon-11 is a positron-emitting

radionuclide with a short half-life of 20.4 minutes, making it suitable for positron emission

tomography (PET) imaging studies. The N-methylation of primary amines is a common and

effective strategy for introducing a Carbon-11 label onto a molecule of interest. This protocol is

designed to guide researchers in the efficient and reproducible synthesis of this novel

radiotracer for preclinical research and drug development applications.

Experimental Protocols
Part 1: Synthesis of Precursor Molecule: 2-[2-
(Aminomethyl)phenyl]ethanol
This protocol is based on the reduction of a nitro-substituted precursor, a common and effective

method for the synthesis of aromatic amines.

Materials and Reagents:
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2-(o-nitrophenyl)ethanol

Raney Nickel (or alternative reduction catalyst, e.g., Palladium on Carbon)

Methanol

Hydrogen gas

Sodium Hydroxide (optional, as promoter)

Standard laboratory glassware and equipment for chemical synthesis

Rotary evaporator

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

Reaction Setup: In a suitable autoclave or high-pressure hydrogenation vessel, dissolve 2-

(o-nitrophenyl)ethanol (1 equivalent) in methanol.

Catalyst Addition: Carefully add Raney Nickel (catalytic amount) to the solution. Optionally, a

small amount of sodium hydroxide can be added to promote the reaction.

Hydrogenation: Seal the vessel and purge with hydrogen gas several times to remove air.

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 kg/cm ² G).

Reaction: Heat the mixture to a specified temperature (e.g., 80°C) with constant stirring.

Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically

complete when hydrogen uptake ceases.

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully

vent the hydrogen gas.

Filtration: Filter the reaction mixture to remove the catalyst. Wash the catalyst with a small

amount of methanol.
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Solvent Removal: Combine the filtrate and washings and remove the solvent using a rotary

evaporator.

Purification: Purify the crude product by silica gel column chromatography to obtain pure 2-
[2-(aminomethyl)phenyl]ethanol.

Part 2: Radiolabeling with [¹¹C]Methyl Iodide
This protocol outlines the N-methylation of the primary amine group of the precursor with

[¹¹C]methyl iodide.

Materials and Reagents:

2-[2-(aminomethyl)phenyl]ethanol (precursor)

[¹¹C]Methyl Iodide ([¹¹C]CH₃I) - produced from a cyclotron and a methylation module

Anhydrous Dimethylformamide (DMF)

Base (e.g., solid Potassium Carbonate or Sodium Hydroxide)

High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column

(e.g., C18) and radioactivity and UV detectors

Mobile phase for HPLC (e.g., acetonitrile/water mixture with additives like TFA)

Sterile water for injection

Ethanol for formulation

0.22 µm sterile filter

Procedure:

Precursor Preparation: Dissolve a small amount of the precursor, 2-[2-
(aminomethyl)phenyl]ethanol, in anhydrous DMF in a reaction vial.

Base Addition: Add a suitable base to the reaction vial.
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[¹¹C]CH₃I Trapping: Transfer the cyclotron-produced [¹¹C]CH₃I into the reaction vial

containing the precursor and base at room temperature or slightly elevated temperature.

Reaction: Allow the reaction to proceed for a set time (typically 5-10 minutes) at a controlled

temperature (e.g., 80-100°C).

Quenching and Dilution: Quench the reaction by adding a volume of the HPLC mobile

phase.

Purification: Inject the reaction mixture onto the semi-preparative HPLC system to separate

the [¹¹C]N-methyl-2-[2-(aminomethyl)phenyl]ethanol from unreacted precursor and

byproducts.

Product Collection: Collect the radioactive peak corresponding to the desired product.

Formulation: Remove the HPLC solvent from the collected fraction (e.g., via rotary

evaporation or solid-phase extraction). Formulate the final product in a suitable vehicle for

injection, such as sterile saline with a small amount of ethanol.

Sterilization: Pass the final product solution through a 0.22 µm sterile filter into a sterile vial.

Part 3: Quality Control
Procedure:

Radiochemical Purity: Inject an aliquot of the final product onto an analytical HPLC system to

determine the radiochemical purity. The purity should typically be >95%.

Specific Activity: Measure the radioactivity of the final product and the mass of the non-

radiolabeled compound to calculate the specific activity (GBq/µmol).

Residual Solvents: Analyze for the presence of residual solvents (e.g., DMF, acetonitrile,

ethanol) using gas chromatography to ensure they are within acceptable limits.

pH: Measure the pH of the final formulation to ensure it is suitable for injection.

Sterility and Endotoxin Testing: Perform sterility and endotoxin tests according to

pharmacopeial standards.
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Data Presentation
The following tables summarize typical quantitative data obtained from the radiolabeling of

phenylethylamine derivatives with [¹¹C]methyl iodide, which can be expected for the protocol

described above.

Parameter Typical Value

Radiochemical Yield (decay-corrected) 30-50%

Synthesis Time (from EOB) 30-40 minutes

Radiochemical Purity >98%

Specific Activity 50-150 GBq/µmol

Table 1: Summary of Radiolabeling Performance

Quality Control Test Specification

Appearance Clear, colorless solution

pH 5.0 - 7.5

Radiochemical Purity ≥ 95%

Residual Solvents (DMF) < 880 ppm

Bacterial Endotoxins < 175/V EU/mL (V = max. volume)

Sterility Sterile

Table 2: Quality Control Specifications for the Final Product

Visualization
The following diagram illustrates the complete experimental workflow for the synthesis and

radiolabeling of 2-[2-(aminomethyl)phenyl]ethanol.
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Caption: Workflow for the synthesis and radiolabeling of [¹¹C]N-methyl-2-[2-
(aminomethyl)phenyl]ethanol.

To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling of 2-
[2-(Aminomethyl)phenyl]ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146949#protocol-for-radiolabeling-2-2-aminomethyl-
phenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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